molecular formula C25H25NO4S B11518553 2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl naphthalene-1-carboxylate

2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl naphthalene-1-carboxylate

Cat. No.: B11518553
M. Wt: 435.5 g/mol
InChI Key: JOOPRLJPFZZNKH-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, including the formation of the naphthalene carboxylate core and the subsequent attachment of the piperidine and carbothioyl groups. Common synthetic routes may involve:

    Formation of the Naphthalene Core: This can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Attachment of the Piperidine Group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Introduction of the Carbothioyl Group: This can be done using thiocarbonylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL ESTER: Shares a similar core structure but differs in functional groups.

    2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL GLYCOSIDE: Contains a glycoside moiety, which may alter its biological activity.

Uniqueness

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25NO4S

Molecular Weight

435.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C25H25NO4S/c1-28-21-15-18(24(31)26-13-6-3-7-14-26)16-22(29-2)23(21)30-25(27)20-12-8-10-17-9-4-5-11-19(17)20/h4-5,8-12,15-16H,3,6-7,13-14H2,1-2H3

InChI Key

JOOPRLJPFZZNKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC=CC3=CC=CC=C32)OC)C(=S)N4CCCCC4

Origin of Product

United States

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